氟西汀-d5盐酸盐

描述

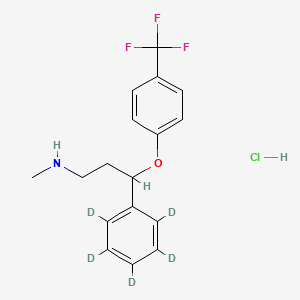

氟西汀-d5 (盐酸盐) 是氟西汀盐酸盐的氘代版本,氟西汀盐酸盐是一种众所周知的选择性血清素再摄取抑制剂。该化合物主要用作质谱分析中氟西汀定量的内标。 氘代标记有助于在分析过程中区分该化合物及其非标记对应物 .

科学研究应用

氟西汀-d5 (盐酸盐) 在科学研究中具有广泛的应用:

化学: 用作质谱分析中氟西汀及其代谢物定量的内标。

生物学: 用于研究氟西汀的药代动力学和代谢。

医学: 用于临床研究以监测生物样本中氟西汀的水平。

工业: 应用于氟西汀生产过程的质量控制

作用机制

氟西汀-d5 (盐酸盐) 通过抑制大脑中血清素的再摄取来发挥作用。这会增加突触间隙中血清素的可用性,增强神经传递。分子靶标包括血清素转运体,它负责将血清素再摄取到突触前神经元中。 该机制中涉及的途径包括血清素能信号通路,它在情绪调节中起着至关重要的作用 .

生化分析

Biochemical Properties

Fluoxetine-d5 Hydrochloride, like its non-deuterated counterpart, exhibits a marked preference for the serotonin transporter (Kd = 0.81 nM) over the norepinephrine transporter (Kd = 240 nM) and the dopamine transporter (Kd = 3,600 nM) . This selectivity allows it to effectively increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Cellular Effects

Fluoxetine-d5 Hydrochloride influences cell function by modulating the activity of the serotonin transporter, thereby altering serotonin levels within the cell. This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The primary mechanism of action of Fluoxetine-d5 Hydrochloride involves the inhibition of the serotonin transporter. This prevents the reuptake of serotonin into the presynaptic neuron, resulting in an increased concentration of serotonin in the synaptic cleft. The increased serotonin levels then lead to enhanced activation of post-synaptic serotonin receptors .

Temporal Effects in Laboratory Settings

The effects of Fluoxetine-d5 Hydrochloride in laboratory settings can vary over time. Chronic treatment with Fluoxetine has been shown to induce alterations in gene expression and neurobiochemical analytes, implicating the importance of cellular genesis in Fluoxetine response .

Metabolic Pathways

Fluoxetine-d5 Hydrochloride is metabolized primarily in the liver, with the main metabolic pathway involving N-demethylation to norfluoxetine, a process mediated by the cytochrome P450 system .

Transport and Distribution

Fluoxetine-d5 Hydrochloride, like Fluoxetine, is lipophilic and is therefore able to cross the blood-brain barrier. Within cells and tissues, it is distributed fairly evenly, with the highest concentrations found in the liver and brain .

Subcellular Localization

As a small, lipophilic molecule, Fluoxetine-d5 Hydrochloride does not have a specific subcellular localization. It is able to diffuse freely across cell membranes and can therefore be found throughout the cell .

准备方法

合成路线和反应条件

氟西汀-d5 (盐酸盐) 的合成涉及将氘原子掺入氟西汀分子中。这通常是通过一系列化学反应来实现的,这些反应用氘取代氢原子。该过程从氘代中间体的合成开始,然后对其进行进一步反应以形成最终产物。 这些反应中常用的试剂包括氘代溶剂和催化剂,它们促进氘的掺入 .

工业生产方法

氟西汀-d5 (盐酸盐) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保产品的纯度和一致性。 使用高效液相色谱和质谱等先进技术对于监测合成并确保氘掺入完成至关重要 .

化学反应分析

反应类型

氟西汀-d5 (盐酸盐) 经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 该反应涉及添加氢或去除氧气。常见的还原剂包括氢化铝锂和硼氢化钠。

形成的主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氟西汀-d5 (盐酸盐) 的氧化会导致形成氟西汀 N-氧化物,而还原会导致形成氟西汀胺 .

相似化合物的比较

类似化合物

氟西汀盐酸盐: 氟西汀-d5 (盐酸盐) 的非氘代版本。

帕罗西汀盐酸盐: 另一种选择性血清素再摄取抑制剂,具有类似的作用机制。

舍曲林盐酸盐: 一种选择性血清素再摄取抑制剂,用于治疗抑郁症和焦虑症.

独特性

氟西汀-d5 (盐酸盐) 由于其氘代标记而具有独特性,这在分析应用中提供了独特的优势。氘原子使其在质谱分析中更容易与非标记化合物区分开来,从而提高了定量的准确性。 该特性在药代动力学研究和质量控制过程中尤其宝贵 .

生物活性

Fluoxetine-d5 hydrochloride is a deuterated form of fluoxetine, a well-established selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and other mood disorders. This article delves into its biological activity, pharmacodynamics, and significance in research, supported by various studies and data.

Overview of Fluoxetine-d5 Hydrochloride

- Chemical Structure : Fluoxetine-d5 hydrochloride retains the core structure of fluoxetine but incorporates deuterium isotopes, enhancing its stability and analytical utility.

- Molecular Formula : CHClFNO

- Molecular Weight : Approximately 350.8 g/mol

Fluoxetine-d5 functions as a selective serotonin reuptake inhibitor, which means it primarily inhibits the reuptake of serotonin (5-HT) in the brain. This action increases serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission, which is crucial for its antidepressant effects. The compound exhibits a binding affinity to the human 5-HT transporter with a K value of 0.9 nmol/L, demonstrating significant selectivity over other receptors such as 5-HT1A and 5-HT2A .

Biological Activity and Research Findings

Fluoxetine-d5 hydrochloride shows similar biological activity to its non-deuterated counterpart. Key findings from various studies include:

- Antidepressant Efficacy : Fluoxetine has been shown to be effective in treating major depressive disorder (MDD), with response rates significantly higher than placebo in multiple clinical trials .

- Neuroprotective Effects : Research indicates that fluoxetine can induce differentiation in neuronal precursors and prevent degeneration in retinal pigmented epithelial cells, suggesting potential applications beyond mood disorders .

- Pharmacokinetics : The incorporation of deuterium may alter the pharmacokinetics of fluoxetine-d5, potentially leading to improved therapeutic profiles and reduced side effects compared to traditional fluoxetine.

Comparative Analysis with Other Compounds

The following table compares Fluoxetine-d5 hydrochloride with other SSRIs:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Fluoxetine | Identical core | Antidepressant | Non-deuterated version |

| Paroxetine | Similar structure | Antidepressant | Different mechanism of action |

| Sertraline | Similar structure | Antidepressant | More selective for serotonin reuptake |

| Citalopram | Similar structure | Antidepressant | Selective serotonin reuptake inhibitor |

Case Studies

- Efficacy in Depression : A meta-analysis demonstrated that fluoxetine significantly improved outcomes on the Hamilton Depression Rating Scale (HAMD) compared to placebo, with an odds ratio indicating a favorable response rate .

- Behavioral Studies in Fish : Research using fluoxetine and its metabolite norfluoxetine has linked their concentrations in fish plasma to behavioral anxiety-related endpoints, highlighting cross-species implications for understanding antidepressant effects .

属性

IUPAC Name |

N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/i2D,3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-CERKJNTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661982 | |

| Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-43-3 | |

| Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。